1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one
Description
Properties
IUPAC Name |
1,2,3,5-tetrahydropyrrolo[3,2-c]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h3-4,8H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFACZWVOQSGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=O)NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511794 | |
| Record name | 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66751-33-5 | |
| Record name | 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66751-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
For example, similar compounds have been shown to inhibit kinases, which are enzymes that play a key role in signal transduction pathways.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected. These could include pathways involved in inflammation, viral replication, fungal growth, and tumor growth.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Activity
1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one (CAS No. 66751-33-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H8N2O
- Molecular Weight : 136.15 g/mol
- Purity : Typically ≥95%
This compound belongs to the class of pyrrolopyrazine derivatives, which have been associated with various biological activities including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.
Antitumor Activity
Research indicates that derivatives of 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one exhibit notable antitumor effects. For instance, studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in breast cancer cell lines. The underlying molecular mechanisms are still under investigation but may involve modulation of key signaling pathways related to cell survival and apoptosis .
Antimicrobial Effects
Pyrrolopyrazine derivatives have shown promising antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial survival .
Kinase Inhibition
There is emerging evidence that this compound may act as a kinase inhibitor. Kinases play crucial roles in signaling pathways that regulate cell division and metabolism. Preliminary studies have indicated that certain derivatives can inhibit specific kinases involved in cancer progression and inflammation .
Case Study 1: Antitumor Activity in Breast Cancer
In a study examining the effects of 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one on breast cancer cells:
- Objective : To evaluate the compound's effect on cell viability and apoptosis.
- Methodology : MTT assay was used to assess cell viability; flow cytometry was employed to measure apoptosis.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM with an increase in apoptotic cells.
This suggests a potential therapeutic role in treating breast cancer through targeted apoptosis induction.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties:
- Objective : To determine the Minimum Inhibitory Concentration (MIC) against various pathogens.
- Methodology : Broth microdilution method was utilized for testing against Staphylococcus aureus and Candida albicans.
- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against C. albicans.
These findings support the potential use of this compound as an antimicrobial agent.
Summary of Findings
Scientific Research Applications
Introduction to 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one
1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one (CAS Number: 66751-33-5) is a heterocyclic compound characterized by a pyrrole ring fused to an indole structure. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry
- Neuropharmacology : Research indicates that derivatives of 1,2,3,5-tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one exhibit potential neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Activity : Some derivatives have been explored for their antidepressant properties. They may act on serotonin and norepinephrine pathways, providing a new avenue for developing antidepressant therapies .
- Anticancer Research : Preliminary studies suggest that this compound and its derivatives may possess anticancer properties. They have been shown to inhibit certain cancer cell lines in vitro, indicating potential for further investigation as chemotherapeutic agents .
Organic Synthesis
- Intermediate in Synthesis : As a versatile intermediate, 1,2,3,5-tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one can be used to synthesize various complex organic molecules. Its ability to undergo acylation reactions allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals or agrochemicals .
- Development of Novel Compounds : The unique structure of this compound makes it an attractive scaffold for the development of novel compounds with desired biological activities. Researchers are actively exploring modifications to enhance efficacy and reduce toxicity profiles.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Furo[3,2-c]quinolin-4-ones (e.g., 3-aryl-5H-furo[3,2-c]quinolin-2-ones)
- Structural Differences: Replaces the pyrrolidine ring with a furan moiety fused to a quinolinone system.
- Synthesis: Prepared via cyclization of 4-aroylmethoxy-1H-quinolin-2-ones, contrasting with the modified Pechmann reaction used for pyrrolo-pyridinones .
- Applications : Primarily explored as intermediates for bioactive molecules but lack reported pharmacological data.
B. Thieno[3,2-c]pyridine Derivatives (e.g., thienotetrahydropyridines)
- Structural Differences : Substitutes oxygen with sulfur in the fused heterocycle, enhancing lipophilicity and electronic properties.
- Pharmacology : Demonstrated potent antiplatelet aggregation activity (e.g., compound C1 outperformed ticlopidine in rat models) .
C. 2,2,5,5,7-Pentamethyl-pyrrolo[3,2-b]pyridin-6-one
- Structural Differences : Methyl substitutions at positions 2, 5, and 7 increase steric bulk and alter solubility.
Pharmacological and Physicochemical Properties
Key Research Findings
- Thienotetrahydropyridines exhibit superior antiplatelet activity compared to ticlopidine, highlighting the importance of sulfur in enhancing target engagement .
- Methylation in pyrrolo-pyridinones (e.g., 2,2,5,5,7-pentamethyl derivative) significantly alters physicochemical profiles, suggesting tunability for drug design .
- Furoquinolinones and pyranoquinolinediones, while structurally distinct, share synthetic pathways with pyrrolo-pyridinones, enabling scaffold-hopping strategies .
Preparation Methods
Reaction Mechanism
The process initiates with aldol condensation between the pyrrole’s methyl group and aldehyde carbonyl, forming intermediate A (Scheme 1). Intramolecular nucleophilic attack by the carbamoyl nitrogen onto the activated α,β-unsaturated ketone generates the bicyclic framework. Ammonium acetate facilitates both dehydration and cyclization steps.
Table 1: Representative substrates and yields
| Aldehyde Substrate | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| Benzaldehyde | 90 | 5 |
| 4-Chlorobenzaldehyde | 85 | 6 |
| Furfural | 78 | 7 |
Optimization Studies
Key parameters influencing efficiency:
- Solvent: PEG-400 outperformed DMF and toluene (yield increase >20%) due to improved substrate solubility and stabilization of transition states.
- Catalyst Loading: 3.0 equivalents NH₄OAc optimized for maximum cyclization efficiency without side-product formation.
- Temperature: Reactions conducted at 100°C achieved complete conversion versus 70% at 80°C.
Cyclization of Functionalized Pyrrole Precursors
Alternative routes employ pre-functionalized pyrroles bearing leaving groups or nucleophilic sites for ring closure.
Intramolecular Lactamization
5-Hydroxy-5-azaindoline derivatives undergo acid-catalyzed cyclodehydration. For example, treatment of 3 with POCl₃ in dichloroethane at reflux yields the target compound in 68% isolated yield.
$$
\text{3} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one} \quad
$$
Transition Metal-Mediated Cyclizations
Palladium-catalyzed Buchwald-Hartwig amination enables construction of the pyrrolopyridinone ring system. Substrates like 4 (X = Br, OTs) react with primary amines under Pd(OAc)₂/Xantphos catalysis to afford products in 55-72% yield.
Multicomponent Reaction Strategies
Three-component assemblies provide atom-economic alternatives:
Hantzsch-Type Cyclocondensation
A modified Hantzsch protocol combines β-keto esters (5) , ammonium acetate, and 3-aminopyrroles (6) in acetic acid (Table 2).
Table 2: Hantzsch reaction optimization
| β-Keto Ester | Time (h) | Yield (%) |
|---|---|---|
| Ethyl acetoacetate | 8 | 65 |
| Methyl benzoylacetate | 10 | 58 |
Mechanistic studies indicate initial Knoevenagel adduct formation followed by cyclization and oxidation.
Comparative Analysis of Synthetic Methods
Table 3: Method comparison
| Method | Yield Range (%) | Scalability | Purification Complexity |
|---|---|---|---|
| Domino aldol/aza-addition | 75-90 | Excellent | Moderate |
| Lactamization | 60-70 | Good | High |
| Hantzsch cyclocondensation | 55-65 | Moderate | Moderate |
Key considerations:
Q & A
Q. What are the key synthetic pathways for 1,2,3,5-tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of substituted pyridine precursors under acidic or basic conditions. For example, ethyl pyrrolopyridine carboxylates (e.g., Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate) are synthesized via condensation reactions followed by ring closure . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Purity is enhanced using column chromatography or recrystallization, with yields monitored via HPLC or NMR (e.g., δ 12.25 ppm for carboxylic protons in DMSO-d6) .
Q. How should researchers characterize the electronic properties of this compound for materials science applications?
Methodological Answer: Computational methods (DFT calculations) and experimental techniques like UV-Vis spectroscopy (λmax for π→π* transitions) and cyclic voltammetry (oxidation/reduction potentials) are critical. Substituents such as trifluoromethyl groups (e.g., in 4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid) significantly alter electron-withdrawing/donating effects, which can be quantified via Hammett constants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolopyridine derivatives?
Methodological Answer: Discrepancies often arise from variations in substituent positioning (e.g., 3-fluoro vs. 6-cyano groups) or assay conditions. A systematic approach includes:
- Structural validation : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry .
- Assay standardization : Compare IC50 values under identical conditions (pH, temperature, cell lines). For example, enzyme inhibition studies (e.g., kinase assays) should use ATP concentrations adjusted to physiological levels .
Q. What strategies are effective for designing analogues with enhanced metabolic stability?
Methodological Answer:
- Bioisosteric replacement : Substitute labile groups (e.g., esters) with stable moieties like amides or heterocycles. For instance, replacing a methoxybenzyl group (as in 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one) with a pyridyl ring reduces oxidative metabolism .
- Deuterium incorporation : Stabilize vulnerable C-H bonds (e.g., α to carbonyl groups) to slow CYP450-mediated degradation .
Experimental Design Considerations
Q. How should researchers design experiments to study the compound’s interaction with biological targets?
Methodological Answer:
- Binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity (KD values).
- Mutagenesis studies : Identify critical residues in enzyme active sites (e.g., comparing wild-type vs. mutant kinases) .
- Molecular docking : Align the compound’s structure (SMILES:
c1(cc2ccnc2nc1)c3c(noc3C)C) with target pockets using software like AutoDock Vina .
Data Analysis and Interpretation
Q. How can NMR spectral data be interpreted to confirm the compound’s regiochemistry?
Methodological Answer:
- 1H-1H COSY : Identify coupling patterns between adjacent protons (e.g., J=8.0 Hz for aromatic protons in DMSO-d6 ).
- NOESY : Detect spatial proximity of substituents (e.g., methyl groups at δ 2.33 ppm ).
- 13C DEPT : Assign quaternary carbons, particularly near the lactam carbonyl (δ ~170 ppm) .
Challenges in Scaling Synthesis for Academic Research
Q. What are the pitfalls in transitioning from milligram to gram-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
